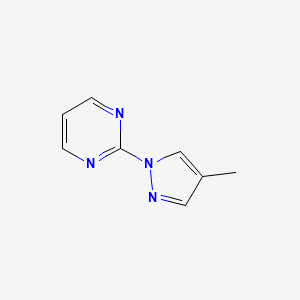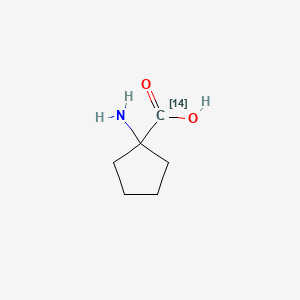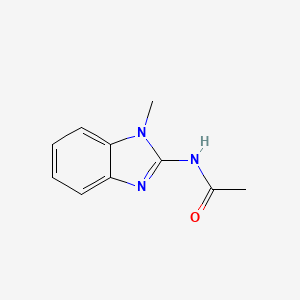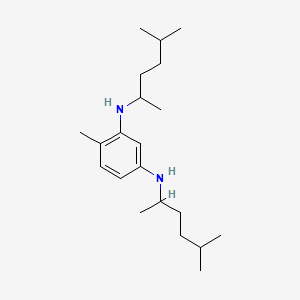
4-Styrylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Styrylnicotinamide is an organic compound with the molecular formula C14H12N2O It is a derivative of nicotinamide, featuring a styryl group attached to the nicotinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Styrylnicotinamide can be synthesized through the reaction of nicotinoyl chloride with 4-aminostyrene under specific conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Styrylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The styryl group in this compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated styryl groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the styryl group.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-styrylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, including enzyme activity and signal transduction . Additionally, the styryl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Pyridylnicotinamide: Similar in structure but with a pyridyl group instead of a styryl group.
Nicotinamide: The parent compound, lacking the styryl group, with broader biological applications.
4-Aminopyridine: Another derivative with different functional groups, used in various chemical and biological studies.
Uniqueness: 4-Styrylnicotinamide stands out due to its unique styryl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming coordination complexes and participating in specific biochemical interactions, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
74039-05-7 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
4-[(E)-2-phenylethenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+ |
InChI-Schlüssel |
NJYVZKYKDVQUAH-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=NC=C2)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)









![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)


![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
